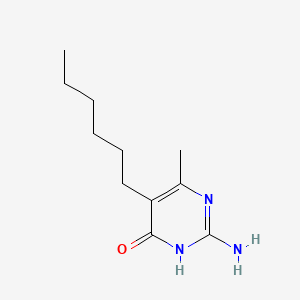![molecular formula C14H21ClN2O2 B8782488 benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8782488.png)
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride
Übersicht
Beschreibung
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride: . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-aminomethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding oxidized products such as or .
Reduction: Reduced derivatives such as or .
Substitution: Substituted products with various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to receptors or enzymes , modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride can be compared with other similar compounds, such as:
- R-3-(AMINOMETHYL)-1-N-CBZ-PIPERIDINE-HCl
- Benzyl [®-piperidin-3-yl]methylcarbamate hydrochloride
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Eigenschaften
Molekularformel |
C14H21ClN2O2 |
|---|---|
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m1./s1 |
InChI-Schlüssel |
MACXIWCHAVQVRI-BTQNPOSSSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)






![L-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8782502.png)

